molecular formula C12H19NO B13539008 3-(2-Isopropylphenoxy)propan-1-amine

3-(2-Isopropylphenoxy)propan-1-amine

Cat. No.: B13539008
M. Wt: 193.28 g/mol
InChI Key: GGKCHBVGRFZBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Isopropylphenoxy)propan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of an amine group attached to a propan-1-amine chain, which is further connected to a phenoxy group substituted with an isopropyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropylphenoxy)propan-1-amine typically involves the reaction of 2-isopropylphenol with epichlorohydrin to form 3-(2-isopropylphenoxy)propan-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are often employed to facilitate the reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenoxypropan-1-amines.

Scientific Research Applications

3-(2-Isopropylphenoxy)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Isopropylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethylphenoxy)propan-1-amine
  • 3-(2-Methylphenoxy)propan-1-amine
  • 3-(2-Propylphenoxy)propan-1-amine

Uniqueness

3-(2-Isopropylphenoxy)propan-1-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(2-propan-2-ylphenoxy)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-10(2)11-6-3-4-7-12(11)14-9-5-8-13/h3-4,6-7,10H,5,8-9,13H2,1-2H3

InChI Key

GGKCHBVGRFZBJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.